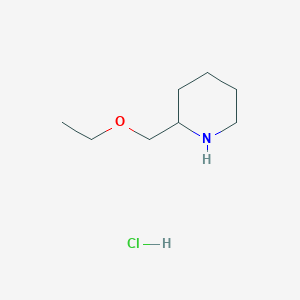

2-(Ethoxymethyl)piperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Ethoxymethyl)piperidine hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethyl)piperidine hydrochloride typically involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt of 2-(Ethoxymethyl)piperidine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or other suitable purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Ethoxymethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, N-oxides, and other derivatives depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Synthesis of Pharmaceutical Compounds

2-(Ethoxymethyl)piperidine hydrochloride serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and safety profiles. For instance, it is involved in the synthesis of spasmolytics like pitofenone hydrochloride and fenpiverinium bromide, which are clinically used for their muscle-relaxing properties .

Table 1: Key Pharmaceutical Compounds Derived from this compound

| Compound Name | Therapeutic Use | Reference |

|---|---|---|

| Pitofenone Hydrochloride | Spasmolytic | |

| Fenpiverinium Bromide | Spasmolytic |

Potential Therapeutic Applications

Research indicates that derivatives of piperidine compounds, including this compound, may exhibit analgesic properties. Studies on related compounds within the piperidine class have shown promising results in pain management, suggesting that this compound could be further explored for its analgesic potential .

Case Study: Analgesic Activity of Piperidine Derivatives

A study highlighted the synthesis of various piperidine derivatives and their evaluation for analgesic activity. One derivative demonstrated an effective dose (ED50) of 0.665 mg/kg in rat models, indicating significant pain-relieving properties . This suggests that this compound may also possess similar therapeutic effects.

Antimicrobial and Antiparasitic Activity

Emerging research has begun to explore the antimicrobial and antiparasitic properties of compounds related to this compound. For instance, derivatives have shown effectiveness against multidrug-resistant pathogens, which is a critical area of concern in modern medicine .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Microbial Target | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate | E. coli, S. aureus | 0.073 mg/ml |

Safety Profile and Toxicology

While exploring the applications of this compound, it is essential to consider its safety profile. Preliminary data suggest that this compound can cause skin and eye irritation; thus, handling precautions are necessary . Ongoing toxicological assessments are vital to establish a comprehensive safety profile.

Conclusion and Future Directions

The applications of this compound span across drug synthesis, potential therapeutic uses in pain management, and antimicrobial activity. As research progresses, further investigations into its pharmacological properties could unveil new therapeutic avenues and enhance existing drug formulations.

Future studies should focus on:

- Comprehensive pharmacokinetic and toxicological evaluations.

- Development of novel derivatives with improved efficacy.

- Clinical trials to validate therapeutic claims.

This compound represents a promising area for further exploration in medicinal chemistry, potentially leading to significant advancements in drug development.

Mécanisme D'action

The mechanism of action of 2-(Ethoxymethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine: The parent compound, which lacks the ethoxymethyl group.

N-Methylpiperidine: A similar compound with a methyl group instead of an ethoxymethyl group.

2-(Methoxymethyl)piperidine: A closely related compound with a methoxymethyl group instead of an ethoxymethyl group.

Uniqueness

2-(Ethoxymethyl)piperidine hydrochloride is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic and research applications .

Activité Biologique

2-(Ethoxymethyl)piperidine hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C8H18ClNO, is characterized by the presence of an ethoxymethyl group that enhances its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in drug development, and comparative analysis with similar compounds.

The compound is synthesized through the reaction of piperidine with ethyl chloroformate in the presence of a base, followed by treatment with hydrochloric acid to form the hydrochloride salt. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are pivotal for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It acts as a ligand that can bind to receptors or enzymes, thereby modulating their activity. The exact pathways depend on the target molecules and the context of use. Notably, studies suggest potential interactions with neurotransmitter systems and enzymes relevant to various therapeutic areas.

1. Medicinal Chemistry

Research indicates that this compound serves as a valuable building block in synthesizing more complex organic molecules. Its derivatives have been explored for their potential therapeutic applications, including:

- Anticancer Activity : Piperidine derivatives have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers .

- Neurological Applications : The compound may also interact with acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for neurotransmitter regulation in neurological diseases such as Alzheimer’s .

2. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperidine derivatives against Mycobacterium tuberculosis and other pathogens. The minimum inhibitory concentration (MIC) values for related compounds suggest significant activity against resistant strains .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of a series of piperidine derivatives, including those related to this compound. It was found that these compounds induced apoptosis in T-lymphoblastic cell lines with low IC50 values (around 9 nM), indicating high selectivity towards cancer cells while sparing normal cells .

Case Study 2: Antimycobacterial Activity

Another research focused on the synthesis of piperidinothiosemicarbazones, which exhibited significant antimycobacterial activity (MIC values ranging from 0.5 to 4 μg/mL) against resistant strains of M. tuberculosis. These findings suggest that structural modifications around the piperidine core can enhance biological efficacy .

Comparative Analysis

The biological activity of this compound can be compared with other piperidine derivatives:

| Compound | Biological Activity | Notable Findings |

|---|---|---|

| Piperidine | Basic pharmacological properties | Used as a reference compound |

| N-Methylpiperidine | Moderate analgesic effects | Exhibits some neuroprotective properties |

| 2-(Methoxymethyl)piperidine | Anticancer potential | Similar structural features but varied activity |

Propriétés

IUPAC Name |

2-(ethoxymethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-2-10-7-8-5-3-4-6-9-8;/h8-9H,2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUMZGCARHKXLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.